molecular formula C17H14N4O3 B11696130 3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzoic acid

3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzoic acid

Cat. No.: B11696130
M. Wt: 322.32 g/mol
InChI Key: RMRJNBMFMDQSGD-UHFFFAOYSA-N
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Description

3-[(E)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid is a complex organic compound that features a pyrazole ring, a diazenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For example, acetylacetone can react with phenylhydrazine under acidic conditions to form 3-methyl-1-phenyl-5-pyrazolone.

    Diazotization: The pyrazolone derivative is then subjected to diazotization. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a benzoic acid derivative, such as 3-aminobenzoic acid, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the diazenyl group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives from the reduction of the diazenyl group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or antimicrobial properties. These potential activities make it a candidate for drug development studies.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. For example, its anti-inflammatory properties could be harnessed in the development of new anti-inflammatory drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as dyes or polymers, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid would depend on its specific application. For instance, if used as an anti-inflammatory agent, it might inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX). The diazenyl group could play a role in the compound’s ability to interact with biological targets, potentially through the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid: This compound is unique due to its specific combination of functional groups.

    3-[(E)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-1-diazenyl]benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

    3-[(E)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

The uniqueness of 3-[(E)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid lies in its specific combination of a pyrazole ring, a diazenyl group, and a benzoic acid moiety

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid

InChI

InChI=1S/C17H14N4O3/c1-11-15(16(22)21(20-11)14-8-3-2-4-9-14)19-18-13-7-5-6-12(10-13)17(23)24/h2-10,15H,1H3,(H,23,24)

InChI Key

RMRJNBMFMDQSGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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